[3-(Prop-2-yn-1-yloxy)phenyl]methanol
Overview
Description
“[3-(Prop-2-yn-1-yloxy)phenyl]methanol” is a phenyl ring compound with a molecular weight of 162.18 and a molecular formula of C10H10O2 . It is also known as Proxymethanone.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has a molecular weight of 162.18 g/mol.Scientific Research Applications
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation
The compound has been explored in the context of gold(I)-catalyzed intermolecular hydroalkoxylation reactions. This method, which involves a gold(I) N-heterocyclic carbene complex, effectively activates allenes and alcohols, including methanol, phenol, and propionic acid, to produce ether products. The reaction is significant due to its high yield and stereoselectivity, making it a valuable tool in synthetic chemistry (Zhang & Widenhoefer, 2008).
Photolysis of Phenyldisic Acids
Photolysis research involving phenyldisic acids indicates that compounds like [3-(Prop-2-yn-1-yloxy)phenyl]methanol can form unique products through discrete tautomers. This study has implications for understanding the photochemical behavior of such compounds in various solvents, including methanol (Prager & Smith, 1994).
Chromatographic Analysis
Chromatographic techniques have been utilized to analyze similar compounds. For instance, the isotherm of 3-phenyl-1-propanol was determined on various ODS C18 packing materials using a methanol-water mixture. This study provides insights into the behavior of similar compounds under chromatographic conditions and their interactions with solvents (Guan & Guiochon, 1996).
Asymmetric Epoxidation Catalysis
In asymmetric synthesis, compounds like this compound have been used as catalysts for the enantioselective epoxidation of α,β-enones. This method yields epoxides with high enantioselectivities, demonstrating the potential of such compounds in asymmetric organocatalysis (Lu et al., 2008).
Allylic Rearrangements
Allylic rearrangement reactions involving related compounds have been studied, shedding light on the behavior of this compound in similar contexts. These studies are important for understanding reaction mechanisms and pathways in organic synthesis (Behzadi & Owen, 1974).
Hydrogenation Catalysis
The compound has been implicated in asymmetric hydrogenation reactions, particularly for alpha-hydroxy aromatic ketones. This application demonstrates its potential in catalyzing reactions to produce high enantiomeric excess compounds, a crucial aspect of medicinal chemistry and drug synthesis (Ohkuma et al., 2007).
Safety and Hazards
Future Directions
“[3-(Prop-2-yn-1-yloxy)phenyl]methanol” has gained increased attention in scientific research and industry due to its wide range of properties and potential applications. Its use in UV light-induced covalent modification of a biological target suggests potential for downstream applications via the alkyne tag .
Properties
IUPAC Name |
(3-prop-2-ynoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7,11H,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZXTASUDBDKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294368 | |
Record name | 3-(2-Propyn-1-yloxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34905-03-8 | |
Record name | 3-(2-Propyn-1-yloxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34905-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Propyn-1-yloxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(prop-2-yn-1-yloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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